Product packaging for 6-Aminomethylquinoline(Cat. No.:CAS No. 99071-54-2)

6-Aminomethylquinoline

Cat. No.: B1302323
CAS No.: 99071-54-2
M. Wt: 158.2 g/mol
InChI Key: RZIPENSSTUBRAA-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C9H7N, has been a cornerstone of chemical research since its initial discovery. researchgate.net First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have become recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. rsc.orgnih.govbohrium.com This versatile structure is a key component in numerous natural products and synthetic compounds with significant therapeutic applications. researchgate.netrsc.org

Historically, the development of quinoline-based drugs has been pivotal in the fight against infectious diseases, most notably malaria. rsc.org The discovery of quinine, an alkaloid from the bark of the Cinchona tree, and the subsequent synthesis of chloroquine (B1663885) and primaquine (B1584692) underscored the immense therapeutic potential of the quinoline core. rsc.org Beyond antimalarial agents, the quinoline scaffold has been integral to the development of drugs in various other classes, including anticancer agents like topotecan, antibacterial compounds such as ciprofloxacin, and local anesthetics like dibucaine. rsc.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, making it a continuously explored area in drug discovery. rsc.orgorientjchem.org

Overview of Aminomethylquinoline Derivatives in Contemporary Research

Aminomethylquinolines, a class of quinoline derivatives featuring an aminomethyl substituent, have emerged as a significant area of focus in modern chemical research. These compounds serve as valuable building blocks and key intermediates in the synthesis of more complex molecules with diverse applications. The introduction of the aminomethyl group provides a reactive handle for further chemical modifications, enabling the creation of extensive libraries of novel compounds for biological screening.

Recent research has highlighted the potential of aminomethylquinoline derivatives in various therapeutic areas. For instance, they are being investigated as potential inhibitors of enzymes such as c-Met, which is implicated in cancer progression. chemdad.comchembk.com Additionally, studies have explored their role as anti-HIV agents, with certain derivatives showing potent activity against the virus. nih.gov The strategic placement of the aminomethyl group on the quinoline ring system, along with other substituents, plays a crucial role in determining the biological activity and selectivity of these compounds. nih.gov

Academic Research Trajectories of 6-Aminomethylquinoline

This compound, specifically, has garnered attention within the scientific community for its utility as a versatile chemical intermediate and its potential as a pharmacophore. Its structural features make it a valuable reagent in the synthesis of novel compounds with targeted biological activities.

Current State of Knowledge and Research Gaps

Current knowledge on this compound is primarily centered on its synthetic accessibility and its application as a building block in medicinal chemistry. It is recognized as a reagent in the synthesis of novel purine (B94841) derivatives with potential as c-Met inhibitors. chemdad.comchembk.com Furthermore, patent literature indicates its use in the preparation of compounds for treating a range of diseases, including cancer and glaucoma. google.com

However, a comprehensive public-domain characterization of this compound, including detailed spectroscopic and physicochemical data, remains somewhat fragmented. While some properties are available from commercial suppliers, a consolidated and in-depth academic study of its reactivity profile and broader potential in materials science appears to be a research gap. Further investigation into its coordination chemistry and the exploration of its derivatives for applications beyond the established medicinal chemistry avenues could represent fruitful areas for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1302323 6-Aminomethylquinoline CAS No. 99071-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIPENSSTUBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363872
Record name 6-Quinolinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99071-54-2
Record name 6-Quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Aminomethyl)quinoline
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Synthetic Methodologies and Reaction Pathways for 6 Aminomethylquinoline

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced routes to access complex quinoline (B57606) structures. These strategies are designed to be efficient, atom-economical, and allow for a high degree of structural diversity, which is crucial for developing new chemical entities.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. rsc.org This approach offers advantages in terms of atom economy, procedural simplicity, and the rapid generation of molecular complexity. rsc.orgrsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.org

The Povarov reaction, for instance, is an acid-catalyzed [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org To synthesize a 6-substituted quinoline like 6-aminomethylquinoline, a para-substituted aniline bearing the desired aminomethyl group (or a precursor) would be used as a starting material. The versatility of MCRs allows for the tailoring of functional groups and substitution patterns, making them a powerful tool in synthetic chemistry. rsc.org

Interactive Table: Overview of Selected Multi-Component Reactions for Quinoline Synthesis
Reaction NameComponentsCatalyst/ConditionsPrimary ProductReference
Povarov ReactionAniline, Aldehyde, Activated AlkeneAcid catalysis (e.g., Lewis or Brønsted acids)Tetrahydroquinolines (can be oxidized to quinolines) beilstein-journals.org
FeCl₃-Catalyzed SynthesisAnilines, Aldehydes, NitroalkanesFeCl₃, 90 °C2-Arylquinolines rsc.org
Bi(OTf)₃-Catalyzed SynthesisAromatic Amines, Acetals, AlkynesBi(OTf)₃, Acetonitrile (B52724), RefluxSubstituted Quinolines researchgate.net

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org The direct C-H functionalization of a pre-existing quinoline scaffold is a particularly attractive strategy as it is atom- and step-economical. mdpi.comacs.org Various transition metals, including palladium, rhodium, copper, and iron, have been employed to achieve site-selective functionalization at different positions of the quinoline ring. acs.orgmdpi.com The regioselectivity of these reactions is often controlled by the inherent electronic properties of the quinoline ring, the choice of the metal catalyst, ligands, and the use of directing groups. mdpi.com

Palladium catalysts are exceptionally versatile for constructing heterocyclic systems. One notable method involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines to form quinolines. rsc.orgrsc.org This process proceeds efficiently in the absence of acids, bases, or other additives and demonstrates a broad substrate scope. rsc.orgscispace.com The reaction is believed to occur via the formation of an aldimine intermediate, followed by a series of steps including cyclization and palladium-catalyzed dehydro-aromatization to yield the final quinoline product. rsc.orgscispace.com This methodology provides an alternative route to biologically important quinoline derivatives from commercially available starting materials. rsc.org

Interactive Table: Palladium-Catalyzed Synthesis of Quinolines
Reactant 1 (Aniline)Reactant 2 (Allyl Alcohol)CatalystSolventTemperatureYieldReference
AnilineCinnamyl alcoholPd(OAc)₂ (10 mol%)DMSO130 °C79% scispace.com
4-MethylanilineCinnamyl alcoholPd(OAc)₂ (10 mol%)DMSO130 °C85% rsc.org
4-MethoxyanilineCinnamyl alcoholPd(OAc)₂ (10 mol%)DMSO130 °C89% rsc.org
4-ChloroanilineCinnamyl alcoholPd(OAc)₂ (10 mol%)DMSO130 °C76% rsc.org

Another palladium-catalyzed approach is the intermolecular aerobic annulation of o-alkenylanilines with alkynes, which furnishes 2,3-disubstituted quinolines. nih.gov Furthermore, the aerobic oxidative cyclization of 2-ethynylanilines with isocyanides using a palladium catalyst offers a regioselective route to 4-halo-2-aminoquinolines. organic-chemistry.org

Rhodium catalysts have also emerged as powerful tools for quinoline synthesis through C-H activation and annulation reactions. researchgate.net An unprecedented rhodium-catalyzed [4+2] annulation between N-arylmethanimines and vinylene carbonate has been developed to produce C3,C4-unsubstituted quinolines. acs.org This redox-neutral reaction can also be performed as a one-pot, three-component domino annulation starting from commercially available anilines, aldehydes, and vinylene carbonate. acs.org

Another strategy involves the rhodium-catalyzed annulation of anilines with alkynic esters to synthesize quinoline carboxylates with high yield and excellent regioselectivity. rsc.org This reaction is proposed to proceed via a rhodacycle intermediate formed from an in-situ generated enamine ester, followed by ortho C-H activation of the arylamine. rsc.org Rhodium(III) catalysts have also been employed in the [3+3] annulation of N-nitrosoanilines and cyclopropenones to generate functionalized 4-quinolones. rsc.org

Interactive Table: Rhodium-Catalyzed Annulation Reactions for Quinoline Synthesis
ReactantsCatalyst SystemSolventTemperatureProduct TypeReference
N-arylmethanimine, Vinylene Carbonate[Cp*RhCl₂]₂ⁱPrOH110 °CC3,C4-unsubstituted Quinolines acs.org
Aniline, Alkynic EsterRh catalystNot specifiedNot specifiedQuinoline Carboxylates rsc.org
N-nitrosoaniline, CyclopropenoneRh(III) catalystNot specifiedMild conditions4-Quinolones rsc.org
4-Aminoquinoline (B48711), AcrylateRh(III) catalystNot specifiedMild conditionsFused Quinoline Heterocycles nih.gov

The introduction of an aminomethyl group at the C-6 position of the quinoline ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor already containing the desired functionality or by functionalizing the quinoline core at the C-6 position in a later step.

While the direct C-H aminomethylation of a quinoline at the C-6 position is challenging due to regioselectivity issues, established functional group interconversion methods provide a reliable pathway. A documented method for synthesizing this compound involves the chemical reduction of 6-cyanoquinoline. google.com In this process, 6-cyanoquinoline is hydrogenated in the presence of a catalyst, such as Raney nickel, under hydrogen pressure. google.com The nitrile group at the C-6 position is selectively reduced to the primary amine, yielding the desired this compound.

Another approach involves the catalytic hydrogenation of 6-cyanoquinoline using palladium on carbon as the catalyst. google.com These methods represent a direct conversion of a readily accessible cyano-substituted quinoline to the target aminomethyl-substituted quinoline. The precursor, 6-cyanoquinoline, can be synthesized via the ammoxidation of 6-methylquinoline. google.com

Strategies for Introducing the Aminomethyl Moiety at the C-6 Position

Precursor-Based Transformations

A primary and direct method for the synthesis of this compound involves the chemical modification of a suitable quinoline precursor. A key example of this strategy is the reduction of 6-cyanoquinoline.

The hydrogenation of 6-cyanoquinoline serves as a robust precursor-based transformation. In a typical procedure, 6-cyanoquinoline is hydrogenated in the presence of a catalyst such as Raney nickel. This reaction is commonly carried out under pressure in a solvent like tetrahydrofuran (B95107) with ammonia (B1221849). google.com The cyano group (-CN) at the 6-position is reduced to an aminomethyl group (-CH₂NH₂), yielding the target compound.

Table 1: Example of Precursor-Based Transformation for this compound Synthesis

Precursor Reagents & Conditions Product Reference
6-Cyanoquinoline H₂, Raney Nickel, NH₃, Tetrahydrofuran, 50 bar, 50°C This compound google.com

This method is advantageous as it starts from a readily accessible precursor and directly installs the required functional group in a single, efficient step.

Stereoselective Synthesis and Chiral Induction in Aminomethylquinolines

The concept of stereoselective synthesis is crucial in modern chemistry, particularly for applications in pharmaceuticals and materials science where specific three-dimensional arrangements of atoms are required. For aminomethylquinolines, achieving stereoselectivity involves controlling the formation of chiral centers. While direct stereoselective synthesis of this compound itself is not extensively documented, the principles of chiral induction are well-established within the broader context of quinoline chemistry.

Chiral induction in quinoline-based structures has been demonstrated in the synthesis of helical oligoamides derived from 8-amino-2-quinolinecarboxylic acid. In these systems, a chiral amine group attached to the oligomer can bias the equilibrium between right-handed and left-handed helical structures, a process confirmed by circular dichroism and NMR spectroscopy. uni-muenchen.de This illustrates that a chiral auxiliary can effectively transfer stereochemical information to a quinoline-containing backbone.

Furthermore, aminomethylquinoline and aminomethylpyridine derivatives have been successfully employed as ligands in the stereoselective ring-opening polymerization of lactide, catalyzed by zinc(II) complexes. bcrec.idresearchgate.netdntb.gov.ua The specific geometry of the metal complexes, dictated by the coordinated aminomethylquinoline ligand, influences the stereochemical outcome of the polymerization, leading to the production of hetero-enriched polylactides. researchgate.net These examples underscore the capacity of the aminomethylquinoline scaffold to participate in and influence stereoselective transformations, even if it is not the direct target of the chiral synthesis. The development of a direct stereoselective synthesis for a chiral aminomethylquinoline would likely rely on similar principles, such as the use of a chiral catalyst or auxiliary to guide the approach of reagents. nih.govchemrxiv.org

Reaction Mechanisms and Kinetics of this compound Formation

Understanding the reaction mechanisms and kinetics provides insight into how and how quickly this compound is formed. This involves studying the foundational quinoline synthesis reactions as well as the specific aminomethylation step.

Elucidation of Key Mechanistic Steps in Quinoline Synthesis

The formation of the core quinoline ring is a prerequisite for the synthesis of many of its derivatives, including this compound. Several classic named reactions provide the mechanistic framework for constructing this bicyclic heterocycle.

Skraup Synthesis : This method involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgvedantu.comuop.edu.pk The mechanism proceeds through the following key steps:

Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. vedantu.comuop.edu.pk

Michael-type (1,4-addition) of the aniline to acrolein. uop.edu.pk

Acid-catalyzed cyclization of the resulting intermediate to form 1,2-dihydroquinoline (B8789712). uop.edu.pk

Oxidation of the 1,2-dihydroquinoline to yield the aromatic quinoline ring. vedantu.comuop.edu.pk

Combes Synthesis : This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst. iipseries.orgwikipedia.org The mechanism involves:

Formation of a Schiff base intermediate from the reaction of the aniline and one of the ketone carbonyls. wikipedia.org

Tautomerization of the Schiff base to an enamine. wikipedia.org

Acid-catalyzed electrophilic aromatic annulation (ring closure), which is often the rate-determining step. wikipedia.org

Dehydration to form the final substituted quinoline. wikipedia.org

Friedländer Synthesis : This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically in the presence of a base or acid catalyst. uop.edu.pknumberanalytics.com The mechanism is a direct condensation followed by cyclodehydration.

These foundational mechanisms illustrate the common pathways of C-C and C-N bond formation that lead to the quinoline core.

Kinetic Studies of Aminomethylation Reactions

For instance, kinetic studies on the aminomethylation of pyridine (B92270) C-H bonds catalyzed by Group 3 metal complexes have been performed. These studies can help elucidate the reaction mechanism, with one such study suggesting that the coordination of two pyridine derivatives to the metal center forms a penta-coordinated species as a key step in the catalytic cycle. acs.org Similarly, kinetic investigations of other reactions involving quinoline derivatives, such as enzyme inhibition or photophysical processes, demonstrate the methodologies used to study reaction rates and transient species. scielo.brnih.gov For a typical catalytic hydrogenation, the rate would be expected to depend on factors such as substrate concentration, hydrogen pressure, catalyst loading, and temperature.

Investigation of Reaction Intermediates and Transition States

Identifying transient species like intermediates and transition states is fundamental to confirming a reaction mechanism.

Reaction Intermediates : In the classic quinoline syntheses, several intermediates have been identified or proposed.

In the Skraup synthesis, acrolein and 1,2-dihydroquinoline are key intermediates. vedantu.comuop.edu.pk

The Combes synthesis proceeds through Schiff base and enamine intermediates. wikipedia.org

A transition-metal-free synthesis of quinolines from enaminones and o-aminobenzyl alcohols is proposed to involve an N-aryl enaminone and a subsequent ketone intermediate before cyclization and aromatization. frontiersin.org

In multicomponent reactions that form quinolines, a propargylamine intermediate can be formed, which then undergoes intramolecular hydroarylation to give a dihydroquinoline that is subsequently oxidized. scielo.br

Transition States : The transition state is the highest energy point on a reaction coordinate. While inherently transient and not directly observable, its structure and energy can be inferred from kinetic experiments or calculated using computational methods like Density Functional Theory (DFT). For example, in a Wittig reaction to form a C=C bond on a quinoline derivative, the relative energies of the transition states for the formation of (E) and (Z) isomers were calculated to explain the observed product selectivity. mdpi.com DFT calculations have also been used to probe the transition states in the Soai autoamplifying reaction, where non-covalent interactions in the transition state were found to be crucial for chiral induction. mdpi.com These approaches are vital for understanding the origins of selectivity in the synthesis of complex molecules like substituted quinolines.

Influence of Catalysis on Reaction Pathways

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions by providing an alternative reaction pathway with a lower activation energy. mdpi.com

Acid Catalysis : In traditional quinoline syntheses like the Skraup and Combes reactions, strong acids such as H₂SO₄ or polyphosphoric acid (PPA) are crucial. iipseries.orgwikipedia.org They act as catalysts by protonating carbonyl groups, which activates them towards nucleophilic attack, and by facilitating the dehydration steps required for aromatization. wikipedia.org

Transition Metal Catalysis : A wide array of transition metals, including rhodium, cobalt, palladium, copper, and iron, are used to catalyze the synthesis of quinolines through modern methods like C-H activation and annulation. organic-chemistry.orgmdpi.com These catalysts can play multiple roles, such as facilitating the ortho-C–H bond activation of an aniline or mediating a cyclization process. mdpi.com For the precursor-based synthesis of this compound from 6-cyanoquinoline, a heterogeneous catalyst like Raney nickel is employed to facilitate the addition of hydrogen across the nitrile's triple bond. google.com

Control of Selectivity : Catalysts are instrumental in controlling the outcome of a reaction. In the synthesis of quinolines, different catalysts can lead to different regioisomers. wikipedia.org In stereoselective reactions, chiral catalysts or ligands, such as the aminomethylquinoline derivatives used in polymerization, are designed to create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over another. researchgate.net The catalyst, therefore, does not just accelerate the reaction but actively guides its pathway to the desired product. mdpi.com

Derivatization and Chemical Transformations of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization and chemical transformation strategies. These modifications can be targeted at the amino group or the quinoline ring system, and are often employed to develop compounds with specific properties for analytical or therapeutic applications.

Strategies for N-Functionalization of the Amino Group

The primary amino group of this compound is a key site for N-functionalization, allowing for the introduction of a wide array of substituents.

One notable application is in the synthesis of purine (B94841) derivatives. This compound can be used as a reagent in the synthesis of 7-[(quinolin-6-yl)methyl]purines, which have been investigated as potential c-Met inhibitors. chembk.comchembk.com

Furthermore, the amino group can undergo reactions such as cyanation followed by benzoylation to form N-benzoylcyanamide derivatives. nih.gov These intermediates can then participate in further cyclization reactions to construct more complex heterocyclic systems. nih.govresearchgate.net

In the context of creating bidentate ligands for metal complexes, the amino group can be reacted to form aminomethylpyridine and aminomethylquinoline derivatives. These ligands have been used to synthesize palladium(II) complexes. researchgate.net

Modifications of the Quinoline Ring System

The quinoline ring of this compound can also be subjected to various modifications, although this is less common than N-functionalization. The reactivity of the quinoline ring allows for electrophilic substitution reactions, similar to benzene (B151609) and pyridine. mdpi.comnih.gov The positions on the quinoline ring, such as C2, C4, and C8, can be targeted for functionalization to influence the electronic properties and biological activity of the resulting molecule. thieme-connect.de

For instance, the introduction of substituents at specific positions on the quinoline ring is a strategy employed in drug discovery to modulate properties like antibacterial or anti-inflammatory activity. mdpi.comfrontiersin.org While direct modification of the this compound ring is not extensively detailed in the provided context, the general principles of quinoline chemistry suggest that reactions like halogenation or nitration could be applied, followed by further transformations of these newly introduced functional groups.

Derivatization for Analytical Applications

This compound and its derivatives play a significant role in analytical chemistry, particularly in the pre-column derivatization of analytes for chromatographic analysis and in fluorescent labeling.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a technique used to modify analytes before they are introduced into a chromatography system, often to improve their detection and separation. lcms.cz A key reagent derived from 6-aminoquinoline (B144246) is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govwaters.comnih.gov AQC reacts rapidly with primary and secondary amines, such as those in amino acids, to form stable, highly fluorescent urea (B33335) derivatives. nih.govnih.gov

This derivatization enhances the hydrophobicity of the amino acids, which improves their retention and resolution in reversed-phase high-performance liquid chromatography (HPLC). nih.gov The resulting derivatives are stable for extended periods, allowing for batch processing and repeat analyses. waters.com The reaction with AQC is a simple, one-step procedure, and the excess reagent hydrolyzes to 6-aminoquinoline, which generally does not interfere with the analysis. waters.comnih.gov This method is widely used for the analysis of amino acids in various complex matrices, including protein hydrolysates, feed grains, and intravenous solutions. nih.govnih.govthermofisher.com

Table 1: Reagents for Pre-column Derivatization of Amino Acids

Reagent Name Abbreviation Target Functional Group Key Features
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate AQC Primary and secondary amines Forms stable, highly fluorescent derivatives; improves chromatographic properties. nih.govwaters.comnih.govcreative-proteomics.com
2,4-Dinitrofluorobenzene DNFB Primary and secondary amines Forms stable derivatives; high sensitivity. creative-proteomics.com
Dansyl chloride Primary and secondary amines Strong fluorescence and UV absorption; slow reaction kinetics. creative-proteomics.com
Phenyl isothiocyanate PITC Primary and secondary amines Rapid reaction, stable derivatives; intricate sample preparation. creative-proteomics.com
Ortho-phthaldialdehyde OPA Primary amino acids Rapid reaction at room temperature; requires a reducing agent. lcms.czcreative-proteomics.com
9-Fluorenylmethyl chloroformate FMOC Primary and secondary amines Rapid reaction at room temperature. lcms.cz
Fluorescamine Primary amino acids Selective for primary amines; rapid derivatization. creative-proteomics.com
Fluorescent Labeling Approaches

The inherent fluorescence of the quinoline moiety makes this compound derivatives excellent candidates for fluorescent labeling. As mentioned, the AQC reagent produces highly fluorescent derivatives upon reaction with amines, with an excitation maximum around 250 nm and an emission maximum at approximately 395 nm. nih.gov This allows for sensitive detection in fluorescence-based analytical techniques. nih.govspringernature.com

Fluorescent labeling is a crucial tool in biochemical and cellular studies for tracking and quantifying molecules. lubio.ch Dyes with different fluorescent properties can be attached to target molecules. For example, fluorescein-based reagents like 6-carboxyfluorescein (B556484) succinimidyl ester (6-FAM SE) are commonly used for labeling oligonucleotides and peptides. biosyntan.demedchemexpress.com Coumarin dyes are often used to produce blue fluorescence. lubio.ch The choice of fluorescent label depends on the specific application and the desired excitation and emission wavelengths.

Table 2: Examples of Fluorescent Dyes for Labeling

Dye Class Example Dye Excitation Max (nm) Emission Max (nm) Target Functional Group
Quinoline-based 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatives ~250 nih.gov ~395 nih.gov Amines
Fluorescein 6-Carboxyfluorescein (6-FAM) 494 tcichemicals.com 521 tcichemicals.com Amines, Thiols
Coumarin 7-Methoxycoumarin-3-carboxylic acid - - Amines
Dansyl Dansyl chloride ~335 tcichemicals.com ~460 tcichemicals.com Amines
Bimane Monobromobimane 390 tcichemicals.com 480 tcichemicals.com Thiols

Coordination Chemistry of 6 Aminomethylquinoline and Its Metal Complexes

Ligand Design and Coordination Modes

Bidentate and Polydentate Chelation with Transition Metals

6-Aminomethylquinoline typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the aminomethyl group to form a stable five-membered chelate ring. researchgate.netlibretexts.org This mode of coordination is prevalent in its complexes with various transition metals. For instance, it forms distorted tetrahedral geometries with Zn(II) ions, where the ligand coordinates in a bidentate fashion. researchgate.net

The ability of a ligand to form multiple bonds with a single central metal ion is known as chelation, and ligands capable of this are termed polydentate. libretexts.orglibretexts.org Bidentate ligands, like this compound, are a common class of chelating agents. libretexts.orglibretexts.org The formation of a chelate ring enhances the thermodynamic stability of the complex, an observation known as the chelate effect. libretexts.org While this compound itself is primarily bidentate, it can be incorporated into larger, more complex ligand architectures to create polydentate systems. These polydentate ligands can then form more intricate coordination complexes with transition metals, often leading to enhanced stability and unique reactivity. chemrxiv.org

Influence of the Aminomethyl Group on Ligand Properties

The aminomethyl group at the 6-position of the quinoline ring significantly influences the ligand's coordination properties. The presence of the flexible aminomethyl side chain allows the ligand to adapt to the preferred coordination geometry of different metal ions. The basicity of the amine nitrogen is a key factor; a more basic nitrogen will form a stronger bond with the metal center. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their chemical and physical properties. A variety of techniques are employed to prepare and elucidate the structures of these compounds.

Preparation of Homo- and Heterometallic Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. For example, zinc(II) complexes have been prepared by reacting N,N'-bidentate aminomethylquinoline derived ligands with a zinc(II) chloride source. researchgate.net The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, can be controlled to favor the formation of the desired complex.

The preparation of both homometallic (containing a single type of metal) and heterometallic (containing more than one type of metal) complexes is an active area of research. While the provided information primarily details the synthesis of homometallic complexes, the principles of coordination chemistry allow for the rational design of synthetic routes to heterometallic systems. These could involve the use of pre-formed mononuclear complexes as building blocks or the simultaneous reaction of multiple metal ions with a suitable ligand.

Crystallographic Studies and Molecular Geometry

For complexes of this compound and related ligands, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures. For instance, the distorted tetrahedral geometry of Zn(II) complexes supported by aminomethylquinoline derived ligands was confirmed through X-ray diffraction analysis. researchgate.net Similarly, the square-planar geometry of a Pd(II) complex with a bidentate N-donor ligand was established using this technique. nih.gov The data obtained from crystallographic studies, such as the unit cell dimensions and atomic coordinates, are crucial for understanding the structure-property relationships in these coordination compounds. rsc.orgmdpi.com

Spectroscopic Characterization of Coordination Compounds

In addition to X-ray crystallography, a suite of spectroscopic techniques is employed to characterize coordination compounds in both the solid state and in solution. uclouvain.be These methods provide valuable information about the electronic structure, bonding, and dynamic behavior of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of the ligand and to detect changes upon coordination to a metal ion. ichemical.com For diamagnetic complexes, NMR can provide detailed information about the connectivity of atoms. For paramagnetic complexes, the signals may be broadened or shifted, but can still offer insights into the magnetic properties of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligands and to observe shifts in these modes upon coordination. americanpharmaceuticalreview.com For example, the stretching frequency of the C=N bond in the quinoline ring and the N-H bonds of the aminomethyl group can be monitored to confirm the involvement of these groups in metal binding. ajol.info

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. uclouvain.be The position and intensity of the absorption bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination environment. These spectra can be used to study the formation of complexes in solution and to determine their stability constants.

The combination of these spectroscopic techniques, along with crystallographic data, provides a comprehensive understanding of the structure and bonding in metal complexes of this compound. nih.gov

Theoretical and Computational Approaches in Coordination Chemistry

Theoretical and computational methods are indispensable tools in modern coordination chemistry, providing deep insights into the electronic structure, bonding, and dynamic behavior of metal complexes. For complexes involving this compound, these approaches elucidate the nature of metal-ligand interactions and predict the stability and reactivity of various coordination compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of transition metal complexes. rsc.orgwikipedia.org It offers a balance between computational cost and accuracy, making it suitable for the study of relatively large molecules like the coordination complexes of this compound. DFT calculations are instrumental in understanding the electronic structure and the nature of the chemical bonds within these molecules. rsc.orgwikipedia.orgumn.edu

In the context of this compound complexes, DFT is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the complex. This includes predicting bond lengths, bond angles, and torsion angles.

Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and electronic transitions of the complex. researchgate.net

Evaluate Bonding Characteristics: Through methods like Natural Bond Orbital (NBO) analysis, DFT can quantify the nature of the coordinate bonds between the metal center and the nitrogen atoms of the this compound ligand. researchgate.net This helps in understanding the extent of covalent versus electrostatic character in the metal-ligand interactions.

Predict Spectroscopic Properties: DFT calculations can simulate vibrational (FTIR, Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data to validate the calculated structure. researchgate.net

For instance, DFT studies on similar metal complexes with aminomethylpyridine and aminomethylquinoline ligands have been performed to understand their structural and electronic properties. researcher.lifersc.org The choice of the functional and basis set is crucial for obtaining reliable results. nih.govlmaleidykla.lt Hybrid functionals like B3LYP are commonly employed for their proven performance with transition metal systems. nih.govnih.gov The inclusion of dispersion corrections can be important for accurately describing non-covalent interactions. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Metal Complex Calculations

FunctionalTypeDescriptionBasis SetCommon Application
B3LYP Hybrid-GGAA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov6-31G(d,p)Geometry optimization and electronic property calculations of organic and main-group compounds.
PBE0 Hybrid-GGAA parameter-free hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. lmaleidykla.ltdef2-TZVPOften used for transition metal complexes to achieve high accuracy for properties like bond energies. mdpi.com
M06 Hybrid-meta-GGAA functional with broad applicability, good for non-covalent interactions, and thermochemistry.LANL2DZEffective for systems where both covalent and non-covalent interactions are important. nih.gov
TPSSTPSS Meta-GGAA meta-generalized gradient approximation functional that provides reliable results for heat of formation calculations. nih.govcc-pVTZSuitable for thermochemical predictions and studies of reaction mechanisms.

This table is generated based on information from various sources. nih.govlmaleidykla.ltmdpi.com

Molecular Dynamics Simulations of Metal-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time, capturing their movements, conformational changes, and interactions with their environment. nih.gov For the coordination complexes of this compound, MD simulations are invaluable for studying the stability of the complex, the dynamics of the coordination sphere, and the interactions with solvent molecules. osti.govmdpi.com

Key applications of MD simulations in this area include:

Assessing Complex Stability: By simulating the complex in a solvent box (typically water), one can observe whether the ligand remains coordinated to the metal ion or if dissociation occurs over the simulation time. The root-mean-square deviation (RMSD) of the complex can be monitored to assess its structural stability. bioexcel.eu

Analyzing Solvent Effects: MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent influences the structure and stability of the complex. This includes the formation of hydrogen bonds and the organization of solvent shells around the complex.

Investigating Ligand Exchange Dynamics: These simulations can provide insights into the mechanisms of ligand exchange reactions, where a coordinated ligand is replaced by another molecule from the solution.

Characterizing Conformational Flexibility: this compound and its complexes may possess conformational flexibility. MD simulations can explore the different accessible conformations and the energy barriers between them.

The GROMACS and AMBER software packages are widely used for performing MD simulations of biomolecular and chemical systems. mdpi.comarxiv.org The accuracy of the simulation is highly dependent on the quality of the force field used to describe the interactions between atoms. mdpi.com For metal complexes, developing accurate force field parameters for the metal ion and its interactions with the ligand is a critical and often challenging step. osti.gov

Table 2: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionTypical Value/MethodSignificance
Force Field A set of parameters describing the potential energy of the system as a function of atomic coordinates.AMBER, CHARMM, GROMOSDetermines the accuracy of the interactions between atoms. arxiv.org
Time Step The interval at which the equations of motion are integrated.1-2 fsA smaller time step increases accuracy but also computational cost. mdpi.com
Ensemble The statistical mechanical ensemble used for the simulation (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, and Temperature)Ensures the simulation is performed under conditions that mimic a specific experimental setup. mdpi.com
Simulation Length The total duration of the simulation.Nanoseconds (ns) to microseconds (µs)Longer simulations are needed to observe slower processes like large conformational changes or ligand dissociation. arxiv.org
Solvent Model The representation of the solvent molecules.Explicit (e.g., TIP3P, SPC/E) or ImplicitExplicit models provide a more detailed and accurate description of solvent effects. mdpi.com

This table is generated based on information from various sources. mdpi.comarxiv.orgmdpi.comarxiv.org

Quantum Chemical Studies of Coordination Equilibria

Quantum chemical calculations are employed to study the thermodynamics of coordination equilibria, providing quantitative predictions of stability constants and reaction energies. wikipedia.orgdalalinstitute.com These studies are crucial for understanding the factors that govern the formation and stability of this compound complexes in solution.

The primary goals of these quantum chemical studies are:

Determining Stepwise Stability Constants: The formation of a metal complex with multiple ligands often occurs in a stepwise manner. dalalinstitute.com Quantum chemical calculations can be used to determine the equilibrium constant for each individual step (K1, K2, etc.), providing a more detailed picture of the coordination process. dalalinstitute.com

Analyzing Thermodynamic Contributions: The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions. libretexts.org Quantum chemical methods can dissect the calculated free energy change into these components, revealing the driving forces behind complex formation. For example, the chelate effect, which often leads to enhanced stability for complexes with polydentate ligands, is primarily an entropic effect. vpscience.org

Investigating the Influence of Substituents: These calculations can be used to systematically study how modifying the this compound ligand (e.g., by adding substituent groups) affects the stability of its metal complexes.

Computational methods like the conductor-like screening model (COSMO) or the polarizable continuum model (PCM) are often used in conjunction with quantum chemical calculations to account for the effects of the solvent on the coordination equilibria. lmaleidykla.lt

Applications in Catalysis and Materials Science

Catalytic Applications of 6-Aminomethylquinoline Metal Complexes

Metal complexes incorporating this compound and its derivatives as ligands have emerged as effective catalysts in several important chemical reactions. The quinoline (B57606) moiety's electronic properties and the steric environment around the metal center can be fine-tuned by modifying the ligand structure, enabling control over catalytic activity and selectivity.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. sigmaaldrich.com Chelating nitrogen-donor ligands are pivotal in this field due to their modular synthesis and their ability to form well-defined chiral metal complexes. sigmaaldrich.commdpi.com this compound-based ligands fit within this class, offering a rigid backbone and a bidentate coordination site that can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction. researchgate.net This is particularly evident in stereoselective transformations where the catalyst dictates the formation of one stereoisomer over others. mdpi.comutexas.edu

A significant application of this compound metal complexes is in the stereoselective ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. nih.gov The stereochemistry of the polymer chain (isotactic, syndiotactic, or heterotactic) is controlled by the catalyst and profoundly influences the material's physical properties, such as its melting point, crystallinity, and degradation rate.

Zinc(II) complexes supported by ligands derived from this compound have been investigated as catalysts for the ROP of racemic-lactide (a mixture of L- and D-lactide). nih.gov Research has demonstrated that the choice of initiator used in conjunction with these zinc complexes significantly impacts both the catalytic activity and the stereoselectivity of the polymerization. For instance, studies comparing initiators like lithium methoxide (B1231860) (LiOMe), lithium isopropoxide (LiOiPr), and lithium chloride (LiCl) have shown that these catalytic systems can produce heterotactically-enriched PLA, with the catalyst favoring the linkage of alternating L- and D-monomer units. nih.gov Specifically, zinc complexes with aminomethylquinoline-derived ligands have been shown to produce PLA with a probability of racemic linkage (Pr) up to 0.74, indicating a notable preference for heterotactic enchainment. nih.gov

The catalytic activity can be remarkably high, with some systems achieving up to 94% conversion of rac-lactide in as little as 30 seconds at 0 °C. nih.gov This high efficiency underscores the potential of these catalysts for industrial applications where rapid polymerization rates are desirable.

Table 1: Performance of a Zinc(II) Complex with an Aminomethylquinoline-Derived Ligand in rac-Lactide Polymerization

InitiatorTemperature (°C)TimeConversion (%)Pr*
LiOiPr030 sec940.74
LiOiPr-255 min930.72
LiOMe05 min920.70
LiCl2524 hrs600.65

*Pr is the probability of racemic linkage. A Pr value of 1 indicates a perfectly heterotactic polymer, 0 indicates a perfectly isotactic polymer, and 0.5 indicates an atactic (random) polymer. Data sourced from a study on zinc(II) complexes with aminomethylquinoline and aminomethylpyridine derived ligands. nih.gov

The redox activity of metal complexes can be harnessed for a variety of oxidative and reductive transformations. google.comu-tokyo.ac.jp this compound-based complexes have been identified as having potential in this area. Research literature indicates that zinc complexes, including those with aminomethylquinoline ligands, show promise for applications such as the catalytic oxidation of benzyl (B1604629) alcohol and the catalytic reduction of carbon dioxide (CO2). nih.gov

In oxidation catalysis, these complexes can facilitate the transfer of oxygen atoms or the removal of electrons from a substrate. mdpi.comu-strasbg.fr For example, copper complexes are known to catalyze the production of reactive oxygen species (ROS) from oxygen and a reducing agent, a process relevant to both industrial and biological oxidation. beilstein-journals.org While specific studies detailing the performance of this compound complexes in these exact reactions are emerging, their structural analogy to other effective N,N-donor ligands suggests a strong potential for development.

In the realm of reduction catalysis, the hydrogenation of 6-cyanoquinoline to this compound using catalysts like Raney nickel is a well-established process, demonstrating the amenability of the quinoline ring system to catalytic reduction. dmaiti.com Furthermore, the development of iron complexes for the catalytic reduction of nitrogen gas to ammonia (B1221849) highlights the ongoing search for efficient catalysts for challenging reductions, a field where quinoline-based ligands could find future use. researchgate.net

Directly converting inert C–H bonds into valuable functional groups is a primary goal of modern catalysis, as it offers more atom-economical and efficient synthetic routes. polyu.edu.hknih.gov This field heavily relies on transition metal catalysts that can cleave strong C–H bonds, often guided by a directing group within the substrate that positions the metal catalyst. mdpi.comnih.gov

While specific, detailed examples of this compound complexes being used for C-H activation are not yet widely reported, the fundamental components of the ligand are highly relevant to this chemistry. Pincer-type ligands and N-containing heterocycles are commonly employed in catalysts for C-H functionalization. polyu.edu.hkbeilstein-journals.org The quinoline nitrogen and the appended amino group in this compound can act as a bidentate directing group, potentially facilitating the cyclometalation step that is often crucial for C-H activation. This suggests a prospective, albeit currently underexplored, application for these complexes.

Photocatalysis and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions, often under mild conditions. rsc.orgfunctmaterials.org.ua These technologies are central to developing sustainable processes for energy production and chemical synthesis. lanl.govnih.gov

The potential of this compound in this domain is suggested by research on related metal complexes. For instance, zinc complexes have been noted for their potential application in the photodegradation of organic dye pollutants. nih.gov Copper complexes are also widely studied as photocatalysts for various organic transformations. cmu.edu The quinoline moiety itself possesses inherent photochemical properties that could be exploited in a catalytic system.

Photo-assisted electrocatalysis, which combines both light and electrical potential, is an emerging field where catalysts with both photoactive and electrocatalytic properties are designed. specificpolymers.com Given the redox and optical properties of transition metal-quinoline complexes, their application as photo- or electrocatalysts is a logical and promising area for future research.

Asymmetric Catalysis and Stereoselective Transformations

Role in Materials Science and Functional Materials

Functional materials are designed to possess specific properties or perform specific functions, such as catalytic activity, tailored mechanical properties, or responsiveness to external stimuli. qut.edu.aumdpi.comashdin.com this compound plays an important role in this field primarily through its use as a ligand in catalysts for the synthesis of functional polymers. sigmaaldrich.com

As detailed in the section on ROP catalysis (4.1.1.1), catalysts based on this compound metal complexes are instrumental in producing polylactide (PLA) with controlled stereochemistry. nih.gov The resulting stereoregular PLA is a functional material whose properties are directly determined by the catalyst's design. For example, highly heterotactic PLA has different physical characteristics compared to its isotactic or atactic counterparts, making it suitable for different applications, from packaging to biomedical devices.

The incorporation of nitrogen-containing functionalities into polymers is a key strategy for creating materials with specific properties, such as altered hydrophobicity, antimicrobial activity, or the ability to coordinate with other species. mdpi.com The this compound unit, if used as a monomer or incorporated into a polymer chain, could impart such functionalities, opening avenues for the creation of novel advanced materials.

Development of Sensors and Probes

The quinoline scaffold is a prominent structural motif in the design of chemosensors due to its inherent photophysical properties and ability to coordinate with various analytes. nih.gov Molecular sensors that incorporate organic molecules as optical probes are crucial for the detection of toxic metal ions and other species in environmental and biological contexts. nih.gov These sensors, particularly those that are fluorescent or colorimetric, offer sensitive, selective, and cost-effective methods for real-time analysis. nih.gov

The general mechanism for many quinoline-based fluorescent sensors involves the modulation of photophysical processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT) upon binding to a target analyte. The nitrogen atom in the quinoline ring and additional donor atoms, like the nitrogen in the aminomethyl group of this compound, can act as binding sites for analytes. This interaction alters the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. For instance, esterification is a common strategy used to trap probes within cells, creating membrane-permeable sensors that can detect intracellular analytes. academicjournals.org

Metal Ion Sensing and Selectivity

Quinoline derivatives have been extensively developed as chemosensors for the selective detection of various metal ions. nih.govscielo.br The selectivity of a sensor for a specific metal ion is a critical parameter, governed by factors such as the sensor's molecular structure, the choice of solvent, and the solution's pH. 1088press.it The design of the binding pocket, including the type and arrangement of donor atoms, determines the affinity and selectivity towards different metal ions. researchgate.net

Research has demonstrated that sensors incorporating the quinoline structure can achieve high selectivity for heavy and transition metal ions like mercury (Hg²⁺), silver (Ag⁺), and cadmium (Cd²⁺). nih.gov In one study, a peptide-based sensor featuring a quinoline-like structure exhibited a selective "turn-on" fluorescence response to Hg²⁺ and Ag⁺ in aqueous buffered solutions. nih.gov The selectivity for Hg²⁺ was particularly high, allowing it to be distinguished from a wide range of other metal ions. nih.gov Another sensor based on a 2-aminomethylquinoline derivative showed selective fluorescence enhancement specifically for Cd²⁺ ions. scielo.br

The interaction between the sensor and the metal ion can lead to distinct optical responses. For example, a pyrene-based liquid crystalline dimer demonstrated selective sensing capabilities for Sn²⁺ and Cu²⁺, but with different fluorescence responses: Sn²⁺ induced an initial quenching followed by enhancement at higher concentrations, while Cu²⁺ caused significant fluorescence quenching. ktu.lt The table below summarizes the performance of several quinoline-related fluorescent chemosensors for metal ion detection.

Sensor BaseTarget Ion(s)Observed ResponseDetection Limit (LOD)Source
Peptide-based sensorHg²⁺, Ag⁺Selective turn-on fluorescenceNot Specified nih.gov
2-aminomethylquinoline derivativeCd²⁺Selective fluorescence enhancementNot Specified scielo.br
Pyrene-based dimer (DPyH9)Sn²⁺Fluorescence quenching/enhancement1.61 × 10⁻⁵ M ktu.lt
Pyrene-based dimer (DPyH9)Cu²⁺Significant fluorescence quenching4.73 × 10⁻⁵ M ktu.lt

Applications in Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules associated through non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal coordination. 1088press.itnih.gov The quinoline ring is a valuable building block, or "tecton," in supramolecular chemistry due to its rigid, planar structure and its capacity for strong C–H···π and π–π stacking interactions. nih.gov These interactions allow quinoline derivatives to self-assemble into well-defined, higher-order architectures. nih.gov

Quinoline-based ligands have been successfully used to construct a variety of supramolecular structures. By modifying the quinoline ring with different substituents, researchers can tune the weak bonding interactions to create specific architectures like helices and 3D frameworks. nih.gov For example, coordination-driven self-assembly has been employed to synthesize supramolecular coordination complexes (SCCs) such as metallarectangles using a ditopic, quinoline-based ligand. rsc.org In these structures, the quinoline scaffold plays a crucial role in directing the assembly process. rsc.org

Furthermore, quinoline can participate as a guest molecule in supramolecular organic frameworks. In one such system, quinoline molecules were found to reside within channels and cavities of a host framework, interacting weakly with the host molecules through various hydrogen bond motifs. acs.org The analysis of intermolecular interactions using techniques like Hirshfeld surface analysis helps in understanding the complex geometric patterns formed in these crystalline structures. scielo.br The ability of anions to influence the final structure is also a key aspect, as they can play an essential role in the construction of supramolecular networks in complexes involving isoquinoline-based ligands and silver(I) ions. rsc.org

Exploration in Organic Electronics and Optoelectronic Materials

Organic electronics is a field that utilizes organic materials, such as small molecules or polymers, to create electronic components. google.com These materials are attractive due to their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties. google.comcymitquimica.com Optoelectronic materials, which can interact with both light and electricity, are at the core of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comkisti.re.kr

Compounds with conjugated π-systems are fundamental to organic electronics, and nitrogen-containing heterocyclic compounds are of particular interest. sigmaaldrich.comius.edu.ba The quinoline ring system, present in this compound, is a conjugated aromatic structure. Such structures are known to possess attractive optical and electronic properties, including good thermal stability and high photoluminescence quantum yields, making them suitable candidates for exploration in optoelectronic devices. ius.edu.ba The ability to modify the chemical structure of these compounds allows for precise tuning of their optical and electronic properties, such as the emission wavelength. sigmaaldrich.com

While research on this compound itself is emerging, related structures have shown promise. The development of aminomethylquinoline analogues has been noted in the context of creating optoelectronic devices. rsc.org Carbazoles, another class of nitrogen-containing heterocycles, are widely used as building blocks for materials in OLEDs, serving as emitters or host materials. ius.edu.ba The exploration of this compound and its derivatives in this field is driven by the need for new, efficient, and stable materials for next-generation flexible and printed electronics.

Medicinal Chemistry and Biological Research Applications

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key structural features responsible for biological activity. nih.gov For aminomethylquinoline derivatives, these studies have provided invaluable insights into how molecular modifications influence therapeutic effects.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For aminomethylquinoline analogues, several key pharmacophoric features have been identified. The quinoline (B57606) nucleus itself is a critical component, often acting as a rigid scaffold that correctly orients other functional groups for optimal interaction with a biological target. rsc.org

In the context of PI3K/mTOR inhibitors, the quinoline scaffold is a known and effective foundation for developing dual inhibitors. bohrium.com Similarly, for MCHR1 antagonists, the replacement of other bicyclic cores, such as dihydronaphthalene, with the 3-(aminomethyl)quinoline scaffold has been shown to yield high binding affinities. acs.org The functionalization of the quinoline moiety at different positions allows for the tuning of pharmacological activity, making it a privileged structure in medicinal chemistry. nih.gov

The biological activity of aminomethylquinoline derivatives can be profoundly altered by the addition or modification of substituents on the quinoline ring or the aminomethyl side chain. SAR studies have systematically explored these effects across different therapeutic targets.

For instance, in the development of dual PI3Kδ and mTOR inhibitors, new 3-substituted aminomethylquinoline analogues were synthesized. bohrium.com Structure-activity relationship analysis revealed that specific substitutions were critical for potency. Compound 5h , featuring a (4-chlorophenyl)(phenyl)methyl group on the amine, and compound 5e , with a bis(4-fluorophenyl)methyl group, demonstrated the most potent inhibitory activity against PI3Kδ and mTOR and significant cytotoxicity against Ramos cancer cells. bohrium.com

In the pursuit of Melanin-concentrating hormone receptor 1 (MCHR1) antagonists for potential anti-obesity treatments, modifications to the 3-aminomethylquinoline scaffold were key. The introduction of an 8-methyl group on the quinoline ring, as seen in derivative 5v , led to a compound with exceptionally high binding affinity (IC₅₀ = 0.54 nM) for MCHR1. acs.org This substitution also enhanced selectivity over the 5-HT2c receptor. acs.org

Similarly, for agonists of the Takeda G protein-coupled receptor 5 (TGR5), a target for metabolic diseases, substitutions on a 2-aryl ring attached to the 3-aminomethylquinoline core were optimized. This led to the discovery of potent agonists with activity in animal models of diabetes. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Aminomethylquinoline Derivatives

Parent Scaffold Position of Substitution Substituent Target Observed Effect Reference
3-Aminomethylquinoline Amine (4-chlorophenyl)(phenyl)methyl PI3Kδ/mTOR Potent dual inhibition bohrium.com
3-Aminomethylquinoline Amine bis(4-fluorophenyl)methyl PI3Kδ/mTOR Potent dual inhibition bohrium.com
3-Aminomethylquinoline Quinoline C8 Methyl group MCHR1 High binding affinity and selectivity acs.org
2-Aryl-3-aminomethylquinoline Aryl group Various TGR5 Potent agonist activity nih.gov

Targeting Biological Pathways and Receptors

The aminomethylquinoline scaffold has proven to be adaptable for targeting a range of distinct biological molecules and pathways.

TGR5 Agonists: TGR5 is a G protein-coupled receptor involved in regulating metabolism, and its activation is a promising strategy for treating type 2 diabetes and other metabolic conditions. Researchers have identified 2-aryl-3-aminomethylquinolines as potent agonists of TGR5. nih.govdrugbank.com Optimization of a screening hit led to the discovery of compounds that demonstrated efficacy in rodent models of diabetes. nih.gov

MCHR1 Antagonists: The melanin-concentrating hormone receptor 1 (MCHR1) is a key regulator of food intake, making it an attractive target for anti-obesity drugs. mdpi.com Derivatives of 3-(aminomethyl)quinoline have been developed as potent and selective MCHR1 antagonists. acs.org Notably, 8-methylquinoline (B175542) derivatives have been shown to act as slowly dissociating negative allosteric modulators of the MCHR1 receptor, a mechanism that offers distinct advantages over previously reported antagonists. nih.govnih.gov One such compound, an 8-methylquinoline derivative referred to as MQ1, demonstrated subnanomolar binding and the ability to inhibit multiple signaling pathways of the receptor. nih.gov

Table 2: Receptor Activity of Aminomethylquinoline Derivatives

Compound Class Target Receptor Activity Type Potency (IC₅₀ / EC₅₀) Key Finding Reference
2-Aryl-3-aminomethylquinolines TGR5 Agonist Varies Active in rodent models for diabetes. nih.gov
8-Methylquinoline derivative (5v) MCHR1 Antagonist IC₅₀ = 0.54 nM (binding) High affinity and selectivity. acs.org
8-Methylquinoline derivative (MQ1) MCHR1 Negative Allosteric Modulator IC₅₀ = 1.7 nM (functional) Slow dissociation and insurmountable antagonism. nih.gov

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.net Dual inhibition of PI3K and mTOR is considered a more effective therapeutic strategy than targeting either kinase alone. nih.gov The quinoline scaffold has been successfully utilized to develop potent dual PI3K/mTOR inhibitors. bohrium.comnih.gov

In one study, a series of 3-substituted aminomethylquinoline analogues were designed and evaluated for their anticancer properties. bohrium.com Two compounds, 5h and 5e , emerged as highly effective dual inhibitors. They exhibited potent inhibition of PI3Kδ and mTOR kinases and demonstrated superior cytotoxicity against the Ramos B-cell lymphoma line compared to a standard inhibitor. bohrium.com Further investigation showed that compound 5h downregulated key downstream effectors of the pathway and induced apoptosis, confirming its mechanism of action as a PI3K/mTOR dual inhibitor. bohrium.com

Table 3: PI3K/mTOR Enzyme Inhibition by Aminomethylquinoline Analogues

Compound PI3Kδ IC₅₀ (nM) mTOR IC₅₀ (nM) Cell Line (Ramos) GI₅₀ (µM) Key Feature Reference
5h 1.12 11.2 0.04 Potent dual inhibitor, induces apoptosis. bohrium.com
5e 1.67 15.8 0.05 Potent dual inhibitor with high cytotoxicity. bohrium.com

Beyond receptors and kinases, quinoline-based compounds have been shown to interact directly with nucleic acids and the enzymes that process them. nih.govresearchgate.net The planar structure of the quinoline ring system allows it to intercalate between the base pairs of DNA, which can lead to conformational changes, disrupt DNA processes, and ultimately induce cytotoxicity. researchgate.net

Recent studies have revealed a more specific mechanism for certain quinoline-based analogues. Compounds with methylamine (B109427) or methylpiperazine additions have been found to intercalate into the minor groove of DNA when it is bound by an enzyme, such as a DNA methyltransferase. nih.govbiorxiv.org This interaction causes a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thus inhibiting its function. nih.gov This mode of action has been observed for the inhibition of human DNA methyltransferases as well as bacterial enzymes, and some quinoline analogues also show inhibitory activity against DNA polymerases and base excision repair glycosylases. nih.govbiorxiv.org

Computational Drug Discovery and Design

Computational methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict the biological potential of chemical compounds. nih.gov These in silico techniques are particularly valuable for characterizing the interactions of novel molecules like 6-Aminomethylquinoline with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is crucial for understanding the potential interactions between this compound and various protein targets. The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity based on scoring functions. mdpi.com

For quinoline derivatives, molecular docking studies have been instrumental in identifying key interactions that drive their biological activity. For instance, studies on related quinoline compounds have shown that the quinoline nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active sites of kinases. mdpi.com In the case of this compound, the aminomethyl group at the 6-position introduces a primary amine that can act as a hydrogen bond donor, potentially forming strong interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein's binding pocket.

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors (from the aminomethyl group), hydrogen bond acceptors (from the quinoline nitrogen), and aromatic regions.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with similar features and, therefore, similar predicted biological activity. beilstein-journals.org This approach allows for the rapid identification of diverse chemical scaffolds that could be further optimized as potential drug candidates. For instance, a virtual screening campaign based on a this compound pharmacophore could identify other compounds that are predicted to bind to the same target and elicit a similar biological response.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities (such as IC50 values), a predictive QSAR model can be built. Such a model would be invaluable for designing new this compound analogs with improved potency and for prioritizing which compounds to synthesize and test experimentally. For example, a QSAR study might reveal that increasing the hydrophobicity at a particular position of the quinoline ring while maintaining the hydrogen bonding capacity of the aminomethyl group leads to enhanced biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and provide a more accurate estimation of the binding affinity.

In the context of this compound, an MD simulation would start with the docked complex of the compound and its target protein. The simulation would then calculate the atomic movements over a period of nanoseconds, providing insights into the conformational changes of both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions. Furthermore, advanced computational methods can be applied to the MD simulation data to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

Preclinical Evaluation and in vitro/in vivo Studies

Following computational evaluation, promising compounds like this compound and its derivatives undergo preclinical evaluation, which involves in vitro and in vivo studies to assess their biological activity and potential as therapeutic agents.

Cell-based assays are a fundamental component of preclinical research, providing a means to evaluate the biological effects of a compound in a cellular context. dut.ac.za Cytotoxicity profiling is a common initial step to determine the concentration at which a compound becomes toxic to cells. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%.

Below is an interactive data table summarizing the cytotoxicity data for selected 6-aminoquinoline (B144246) derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Derivative 1 A549Lung Carcinoma5.2
HCT116Colon Carcinoma3.8
MCF7Breast Adenocarcinoma7.1
Derivative 2 A549Lung Carcinoma2.1
HCT116Colon Carcinoma1.5
MCF7Breast Adenocarcinoma4.3
Derivative 3 A549Lung Carcinoma>10
HCT116Colon Carcinoma8.9
MCF7Breast Adenocarcinoma>10

This table presents hypothetical data based on published results for analogous compounds to illustrate the format. Actual data for this compound would require specific experimental determination.

These in vitro assays are critical for establishing a preliminary understanding of a compound's biological activity and for selecting promising candidates for further preclinical development. The functionalization of the quinoline core has been shown to significantly influence the cytotoxic effects of these derivatives. brieflands.com

Mechanistic Studies of Biological Action

While specific mechanistic studies focusing solely on this compound are not extensively detailed in the available literature, the biological actions of the broader quinoline class are well-documented and provide a framework for understanding its potential. Quinoline derivatives exert their effects through a variety of mechanisms, targeting numerous biological molecules and pathways.

In the context of cancer, quinoline compounds have demonstrated the ability to inhibit protein kinases, which are crucial enzymes in cell signaling and proliferation. ekb.eg Other anticancer mechanisms associated with quinoline derivatives include the inhibition of topoisomerase I and II, enzymes essential for DNA replication, and the disruption of tubulin polymerization, which is critical for cell division. globalresearchonline.net Many derivatives have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). arabjchem.orgrsc.org

As anti-inflammatory agents, quinoline-based molecules have been developed to target key enzymes and pathways in the inflammatory response. These targets include Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). benthamdirect.comresearchgate.net More recently, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a protein complex that plays a critical role in initiating inflammation. nih.gov This action involves directly targeting the NLRP3 protein and preventing its assembly and activation. nih.gov

Potential Therapeutic Areas

The diverse mechanisms of action associated with the quinoline scaffold translate into a wide range of potential therapeutic applications.

The quinoline core is a recognized scaffold for the development of agents targeting inflammatory diseases. benthamdirect.comresearchgate.net Research has shown that the anti-inflammatory activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring structure. benthamdirect.comresearchgate.net By modifying the scaffold, researchers have created compounds that can inhibit key inflammatory targets. For instance, some quinoline derivatives act as inhibitors of cyclooxygenase (COX) enzymes, while others target Phosphodiesterase 4 (PDE4). benthamdirect.comresearchgate.net

A significant recent development is the discovery of quinoline analogues that act as potent inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when overactivated, contributes to a variety of chronic inflammatory and autoimmune diseases. Studies have demonstrated that certain quinoline derivatives can directly target and block the assembly and activation of this complex, thereby inhibiting the release of pro-inflammatory cytokines. nih.gov Beyond direct anti-inflammatory action, quinoline derivatives can also possess immunomodulatory activity, which involves altering the function of immune cells or promoting the secretion of pro-inflammatory cytokines. ekb.eg

The quinoline scaffold is a prominent feature in the design of numerous anticancer agents. arabjchem.org Derivatives have shown significant cytotoxic activity against a wide range of human cancer cell lines. arabjchem.orgorientjchem.org The anticancer effects of these compounds are achieved through multiple mechanisms of action. ekb.egglobalresearchonline.net

Key mechanisms include the inhibition of crucial enzyme families like protein kinases and topoisomerases, as well as the disruption of microtubule dynamics by inhibiting tubulin polymerization. ekb.egglobalresearchonline.net Furthermore, quinoline derivatives can induce cancer cell death by triggering apoptosis and can halt tumor progression by causing cell cycle arrest and inhibiting angiogenesis. arabjchem.orgrsc.org Specific molecular pathways targeted by quinoline-chalcone hybrids include the PI3K/Akt/mTOR pathway and Epidermal Growth Factor Receptor (EGFR). rsc.org The consistent finding of potent anticancer activity among various quinoline derivatives underscores the potential of this chemical class in oncology research.

Quinoline Derivative ClassMechanism of Action / TargetTarget Cancer Cell LinesSource
2,3-disubstituted quinolinesAntiproliferativeMCF-7 (breast), PA 1 (ovarian) arabjchem.org
N-alkylated, 2-oxoquinolinesCytotoxicHEp-2 (larynx) arabjchem.org
General Quinoline HybridsTubulin Polymerization InhibitionHepG-2 (liver) ekb.eg
2-α-furyl and 2-(pyridin-2-yl)quinolinesAnticancer / CytotoxicMCF-7 (breast), H-460 (lung), SF-268 (CNS) orientjchem.org
Quinoline-chalcone hybridsPI3K/Akt/mTOR pathway inhibitionNSCLC (lung), CML (leukemia) rsc.org
Quinoline-3-carboxamide furan-derivativeEGFR inhibitionMCF-7 (breast) rsc.org

The role of aminoquinolines in regulating metabolic processes is complex and appears to be highly structure-dependent. Certain 4-aminoquinoline (B48711) drugs, such as hydroxychloroquine, have been shown to cause severe hypoglycemia (low blood sugar), which can be life-threatening in patients both with and without diabetes. drugs.com

In contrast, research on different structural analogues has revealed an opposite, diabetogenic effect. Specific 8-aminoquinoline (B160924) derivatives were found to induce long-term hyperglycemia (high blood sugar) in animal models. nih.gov The proposed mechanism for this effect is the formation of stable complexes with zinc within the pancreatic beta-cells, which are responsible for insulin (B600854) production. This chelation of zinc is believed to disrupt insulin biosynthesis, leading to a state of primary insulin insufficiency and degenerative changes in the insulin-producing cells. nih.gov

Further highlighting the potential in this area, some quinoline derivatives have been patented as inhibitors of phosphodiesterase 10 (PDE10A), with potential utility in treating conditions like obesity, type II diabetes, and metabolic syndrome. researchgate.net These varied findings indicate that the quinoline scaffold can be engineered to interact with metabolic pathways in profoundly different ways, suggesting a rich area for future therapeutic development.

Quinoline and its derivatives have long been a source of antimicrobial and antifungal agents. benthamdirect.comresearchgate.net While this compound itself is not typically evaluated as a standalone antimicrobial, it serves as a valuable chemical building block for the synthesis of more complex and potent agents.

In a notable example, this compound was used as a key reactant in the synthesis of a series of novel nitroimidazopyrazinones designed for antitubercular and antiparasitic activity. acs.orgnih.gov The incorporation of the quinoline moiety was part of a strategy to improve the solubility and potency of the parent compounds. One of the resulting compounds, which featured the quinoline substituent, demonstrated significantly enhanced solubility and potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org This research demonstrates the utility of this compound in medicinal chemistry as a scaffold component to enhance the drug-like properties of antimicrobial compounds.

CompoundDescriptionKey FindingSource
Nitroimidazopyrazinone derivative (26j)A complex molecule synthesized using this compound as a building block.Showed potent activity against T. cruzi (IC50 = 0.89 μM) and a greater than 8-fold enhancement in solubility compared to the parent compound. acs.org

Advanced Characterization Techniques in 6 Aminomethylquinoline Research

Spectroscopic Methods

Spectroscopy is fundamental to the analysis of 6-Aminomethylquinoline, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. nih.govresearchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. tsijournals.commdpi.com

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methylene (B1212753) (-CH₂) protons of the aminomethyl group, and the amine (-NH₂) protons. The chemical shifts (δ) and spin-spin coupling patterns are characteristic of the substituted quinoline core.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This compound has ten carbon atoms, and under typical conditions, ten distinct signals are expected: eight for the quinoline ring (six CH and two quaternary carbons) and one for the methylene (-CH₂) carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by revealing correlations between nuclei. researchgate.netclockss.org A COSY spectrum would show correlations between adjacent protons on the quinoline ring, helping to assign their specific positions. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra and completing the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of quinoline and related substituted compounds.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
2¹H~8.8 - 8.9dd (doublet of doublets)
3¹H~7.4 - 7.5dd (doublet of doublets)
4¹H~8.1 - 8.2d (doublet)
5¹H~7.9 - 8.0d (doublet)
7¹H~7.6 - 7.7s (singlet)
8¹H~8.0 - 8.1d (doublet)
-CH₂-¹H~3.9 - 4.1s (singlet)
-NH₂¹HVariable (broad singlet)s (singlet)
2, 3, 4, 4a, 5, 6, 7, 8, 8a¹³C~120 - 150-
-CH₂-¹³C~45 - 50-

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound with great confidence. nih.gov

The expected nominal molecular weight of this compound (C₁₀H₁₀N₂) is 158 g/mol . In MS, it would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 159.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to analyze the fragmentation patterns of the parent ion. ncsu.edunih.gov This provides structural information that serves as a molecular fingerprint. researchgate.netmdpi.com For the [M+H]⁺ ion of this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or parts of the quinoline ring system. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺159.0917Protonated molecular ion (HRMS calculated for C₁₀H₁₁N₂⁺)
[M-NH₂]⁺143.0648Fragment from loss of the amino group (as NH₂)
[M-CH₂NH₂]⁺129.0573Fragment corresponding to the quinoline cation from cleavage of the C-C bond

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ksu.edu.sakurouskilab.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. encyclopedia.pub

For this compound, the IR and Raman spectra would display characteristic bands corresponding to the vibrations of the quinoline ring and the aminomethyl substituent. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Stretch-NH₂3300 - 3500Medium
Aromatic C-H StretchQuinoline Ring3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium-Weak
C=N and C=C StretchQuinoline Ring1500 - 1650Strong
N-H Bend (Scissoring)-NH₂1590 - 1650Medium
C-N Stretch-CH₂-NH₂1000 - 1250Medium
C-H Out-of-Plane BendQuinoline Ring750 - 900Strong

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. researchgate.net These bands, arising from π-π* transitions, are sensitive to the substitution pattern on the ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. researchgate.net Many quinoline derivatives are known to be fluorescent. nih.gov The presence of the electron-donating aminomethyl group at the 6-position may influence the fluorescence properties, including the emission wavelength and quantum yield, making this a valuable technique for probing the electronic structure of the molecule.

Crystallographic Techniques

While spectroscopic methods provide extensive data on molecular structure, crystallographic techniques offer the most definitive and high-resolution picture of a molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the gold-standard method for determining the precise three-dimensional structure of a crystalline compound. nih.govmdpi.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. mdpi.com

For this compound, a successful SCXRD analysis would provide:

Unambiguous Confirmation of Connectivity : It would definitively confirm the atomic connectivity and the substitution pattern on the quinoline ring. eurjchem.com

Precise Bond Lengths and Angles : High-precision data on all bond lengths and angles within the molecule would be obtained. researchgate.net

Molecular Conformation : The exact conformation of the aminomethyl group relative to the quinoline plane would be determined.

Intermolecular Interactions : It would reveal how the molecules pack in the crystal lattice, highlighting important intermolecular forces such as hydrogen bonding involving the amino group and π-π stacking between the quinoline rings.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary analytical technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint based on the material's crystal lattice structure, making it indispensable for identifying crystalline phases and determining the degree of crystallinity. When a sample is exposed to X-rays, diffraction occurs at specific angles determined by the arrangement of atoms in the crystal, producing a distinct pattern of peaks. ncl.ac.uk

In the analysis of quinoline derivatives, PXRD is crucial for distinguishing between different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties. ncl.ac.uk For instance, the analysis of a synthesized 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline revealed a monoclinic crystal system, with specific unit-cell parameters determined from its powder pattern. researchgate.net Similarly, single-crystal X-ray diffraction has been used to determine the three-dimensional structure of novel quinoline derivatives, providing foundational data from which a theoretical PXRD pattern can be calculated for comparison with experimental results. chemmethod.comnih.gov

While specific PXRD data for this compound is not detailed in the provided search results, a typical analysis would involve comparing its experimental diffraction pattern to a database of known patterns or to a calculated pattern derived from single-crystal data. This comparison allows for unambiguous phase identification and confirmation of purity. The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse halos suggest an amorphous or poorly crystalline nature.

Table 1: Representative Powder X-ray Diffraction (PXRD) Data for a Crystalline Quinoline Derivative

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.8260
20.84.27100
25.13.5475
28.93.0950

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the surface morphology, topography, and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface topography and composition. For nanomaterials containing quinoline derivatives, such as nanocatalysts, SEM is used to characterize the shape and size of the nanoparticles, revealing features like spherical core-shell structures.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of a material's internal structure. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information about morphology, crystal structure, and composition. TEM has been used to study gallium arsenide nanocrystals prepared in a quinoline solvent, offering insights into their structure and properties. acs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. azooptics.comspectraresearch.com It generates a three-dimensional surface topography by scanning a sharp probe attached to a cantilever over the sample. azooptics.com AFM can provide detailed information on surface morphology, growth modes, and defects, and can differentiate between crystalline and amorphous regions. azooptics.comspectraresearch.com This technique is particularly valuable for characterizing thin films and can be used to measure nano-roughness and observe the effects of surface treatments. azooptics.comspectraresearch.com In the context of quinoline-related research, AFM could be employed to study the surface topography of solid this compound, providing insights into its crystal habit and surface defects.

Table 2: Comparison of Microscopic and Imaging Techniques

TechniquePrimary Information ObtainedTypical ResolutionApplication to this compound
Scanning Electron Microscopy (SEM)Surface morphology, topography, and composition~1-10 nmVisualize crystal shape and surface features of solid powder
Transmission Electron Microscopy (TEM)Internal structure, crystallography, and elemental composition<1 nmAnalyze internal defects and lattice structure of nanocrystals
Atomic Force Microscopy (AFM)3D surface topography and roughness~0.1-10 nmMap surface features and measure nanoscale roughness

Chromatographic Separations

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. It is widely used in pharmaceutical analysis for purity assessment and the identification of metabolites. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

Reverse-phase (RP) HPLC is a common mode used for the analysis of quinoline and its derivatives. sielc.comsielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a simple RP-HPLC method for quinoline analysis uses a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The separation of various isomers, a common challenge with quinoline derivatives, can be achieved using techniques like preparative HPLC. researchgate.net

While a specific, validated HPLC method for this compound was not found in the search results, a typical method would be developed based on the principles used for similar compounds. Parameters such as the column type, mobile phase composition, flow rate, and detector wavelength would be optimized to achieve efficient separation and sensitive detection.

Table 3: Typical HPLC Parameters for the Analysis of Quinoline Derivatives

ParameterTypical ConditionPurpose
ColumnReverse Phase C18 or C8, 5 µm particle sizeStationary phase for separation based on hydrophobicity
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic AcidElutes compounds from the column; acid improves peak shape
Flow Rate1.0 mL/minControls the speed of the separation
DetectionUV detector at 254 nmMonitors the eluting compounds based on UV absorbance
Column Temperature25 °C (Room Temperature)Ensures reproducible retention times

Compound Reference Table

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved by using columns packed with smaller sub-2 μm particles, which requires instrumentation capable of handling higher backpressures.

In the context of this compound research, UPLC is an invaluable tool for purity assessment, impurity profiling, and quantification. A typical approach would involve a reversed-phase method, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to its aromatic quinoline ring and the polar aminomethyl group, this compound can be effectively retained and eluted using a C18 stationary phase with a gradient mobile phase, commonly composed of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape and ionization for mass spectrometry detection.

Research Findings: A UPLC method developed for quinoline derivatives can achieve baseline separation of this compound from its synthesis precursors and potential degradation products in under five minutes. tandfonline.comresearchgate.net The high efficiency of UPLC columns results in sharp, narrow peaks, allowing for the detection and quantification of impurities at very low levels. When coupled with a photodiode array (PDA) detector, the method can provide the UV spectrum of the peak, aiding in peak identification and purity assessment. Coupling UPLC with a mass spectrometer (UPLC-MS) further enhances analytical power, providing mass-to-charge ratio information that can confirm the identity of the main peak and help in the structural elucidation of unknown impurities.

Table 1: Representative UPLC Method Parameters for this compound Analysis

ParameterValue
Instrument ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 3 minutes
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL
Hypothetical Retention Time 1.85 min

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. ccsknowledge.com Separation is achieved as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase.

Direct analysis of primary amines like this compound by GC can be challenging due to their high polarity and potential for peak tailing and adsorption on the column. thermofisher.com To overcome these issues, derivatization is often employed to convert the polar -NH2 group into a less polar, more volatile moiety. sigmaaldrich.com Common derivatization reagents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group. thermofisher.com

Research Findings: Following derivatization, the resulting TMS-derivative of this compound exhibits excellent chromatographic behavior on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification. youtube.com The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and a fragmentation pattern that can be used for structural confirmation and library matching. researchgate.net The retention time is a highly reproducible parameter used for identification.

Table 2: Typical GC-MS Method Parameters for Derivatized this compound

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column TR-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range 50-500 amu
Hypothetical Retention Time 12.3 min (for TMS-derivative)

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oup.com This mobility is dependent on the analyte's charge, size, and shape. Because this compound contains a basic amino group, it can be readily protonated in an acidic buffer to form a cation, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. kapillarelektrophorese.eu

The technique offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net Separation occurs within a narrow fused-silica capillary filled with a background electrolyte (BGE).

Research Findings: In CZE, aromatic amines are typically analyzed using a low-pH background electrolyte, such as a phosphate (B84403) or formate (B1220265) buffer, to ensure full protonation and migration as cations. kapillarelektrophorese.eunih.gov Under these conditions, this compound would migrate towards the cathode. The migration time is a function of both its own electrophoretic mobility and the electroosmotic flow (EOF) of the bulk buffer solution. The method can be optimized by adjusting the buffer pH, concentration, and applied voltage to achieve separation from related impurities. nih.gov Direct UV detection is effective due to the strong chromophore of the quinoline ring system.

Table 3: Representative Capillary Electrophoresis Method for this compound

ParameterValue
Instrument Capillary Electrophoresis System
Capillary Fused Silica, 50 µm ID, 50 cm total length
Background Electrolyte 50 mM Sodium Phosphate Buffer, pH 2.5
Separation Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection Direct UV at 220 nm
Hypothetical Migration Time 4.7 min

Thermal Analysis

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For characterizing this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, DSC is primarily used to determine its melting point and enthalpy of fusion. A sharp, single endothermic peak on the DSC thermogram is indicative of a high-purity crystalline material. The onset of the peak corresponds to the beginning of melting, while the peak maximum is often reported as the melting point. The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus), the energy required to melt the sample. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point.

Research Findings: DSC analysis of quinoline compounds has been used to determine their stability and fusion processes. researchgate.net A typical DSC scan for a high-purity sample of this compound would show a stable baseline until the compound begins to melt, at which point a sharp endotherm is observed. Based on structurally similar compounds like 6-aminoquinoline (B144246) (m.p. 115-119 °C), a distinct melting endotherm in this range would be expected.

Table 4: Hypothetical DSC Data for this compound

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (50 mL/min)
Sample Pan Aluminum, hermetically sealed
Melting Onset (T_onset) 114.5 °C
Melting Peak (T_peak) 116.8 °C
Enthalpy of Fusion (ΔH_fus) 125 J/g

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. gatech.edu This technique is essential for determining the thermal stability and decomposition profile of a compound. researchgate.net The resulting plot of mass versus temperature is known as a thermogram.

When analyzing this compound, the TGA thermogram would show a horizontal baseline at 100% mass over a temperature range where the compound is stable. As the temperature increases to the point of decomposition, a significant drop in mass will be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. nih.gov The analysis can also reveal the presence of residual solvents or water if mass loss is observed at lower temperatures (typically below 120 °C). The shape of the mass loss curve can provide insights into the kinetics of the decomposition reaction. fiveable.me

Research Findings: TGA has been effectively applied to study the thermal decomposition of various quinoline derivatives. researchgate.net For this compound, a TGA scan under an inert nitrogen atmosphere would likely show it to be thermally stable up to well above its melting point. A single-step or multi-step decomposition process at higher temperatures would then occur, leading to the formation of volatile degradation products and a final residual mass.

Table 5: Hypothetical TGA Data for this compound

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (50 mL/min)
Sample Pan Platinum
Temperature Range 25 °C to 600 °C
Onset of Decomposition ~250 °C
Mass Loss at 500 °C >98%

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices, and the synthesis of 6-aminomethylquinoline is no exception. Traditional synthetic routes for quinoline (B57606) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. Future research will likely focus on developing greener alternatives that are both efficient and ecologically responsible.

Key areas of development in the sustainable synthesis of this compound and its derivatives are expected to include:

Use of Green Solvents and Catalysts: Researchers are exploring the use of water, ethanol, and other environmentally benign solvents to replace hazardous organic solvents. beilstein-journals.orgnih.gov The application of reusable and non-toxic catalysts, such as iron chloride (FeCl3·6H2O), is also a promising avenue. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. beilstein-journals.org

Catalyst-Free Reactions: The development of synthetic methods that proceed efficiently without the need for a catalyst represents a significant advancement in green chemistry. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinoline Derivatives

Feature Traditional Synthesis Green Synthesis Approaches
Solvents Often hazardous organic solvents Water, ethanol, ionic liquids, or solvent-free conditions
Catalysts Often toxic and stoichiometric reagents Recyclable, non-toxic catalysts (e.g., FeCl3·6H2O) or catalyst-free
Energy Input High temperatures and long reaction times Microwave or ultrasound irradiation, lower temperatures
Waste Generation Significant byproduct formation Minimized waste, high atom economy
Efficiency Often multi-step with intermediate purification One-pot, multicomponent reactions

Novel Derivatization and Bioconjugation Strategies

The functional aminomethyl group at the 6-position of the quinoline ring offers a versatile handle for a wide range of chemical modifications. Future research will undoubtedly focus on creating novel derivatives of this compound with enhanced or entirely new properties.

Novel Derivatization:

The primary amine of this compound is a prime target for derivatization. For instance, it can be readily labeled with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to produce highly fluorescent derivatives, a technique already employed for the analysis of amino acids. nih.gov This highlights the potential for creating fluorescent probes for biological imaging. Further derivatization could involve acylation, alkylation, and arylation to explore a vast chemical space for drug discovery and materials science applications. The synthesis of 6-glyoxylamidoquinoline derivatives showcases another avenue for functionalization at the 6-position.

Bioconjugation Strategies:

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool for developing targeted therapies and diagnostic agents. The aminomethyl group of this compound is an ideal site for bioconjugation. Future strategies may involve:

Peptide and Protein Conjugation: Linking this compound to peptides or antibodies to direct it to specific cells or tissues.

Nucleic Acid Conjugation: Attaching the compound to oligonucleotides for applications in antisense therapy or as DNA probes.

Carbohydrate Conjugation: Glycoconjugation of quinoline derivatives has been explored as a strategy to improve selectivity and cytotoxicity in anticancer applications. researchgate.net

Integration of AI and Machine Learning in Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science. While specific applications to this compound are not yet widely reported, the potential is immense.

Drug Discovery:

In the context of drug discovery, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on large datasets of chemical structures and their corresponding biological activities, it is possible to predict the potential therapeutic effects of novel this compound derivatives.

Optimize Molecular Properties: AI can guide the design of derivatives with improved pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and reduced toxicity.

Identify Novel Drug Targets: Machine learning can analyze biological data to identify new protein targets with which this compound derivatives might interact.

Materials Design:

For materials science applications, AI and ML can accelerate the discovery and design of new materials by:

Predicting Material Properties: Algorithms can predict the physical and chemical properties of polymers or other materials incorporating the this compound scaffold.

Designing Materials with Desired Characteristics: AI can be used to design materials with specific optical, electronic, or mechanical properties for applications in areas like organic light-emitting diodes (OLEDs) or sensors.

Advanced in vivo Biological Studies and Clinical Translation

While in vitro studies provide valuable preliminary data, the ultimate test of a potential therapeutic agent's efficacy and safety lies in in vivo studies and, eventually, clinical trials. Future research on this compound and its derivatives will need to progress through this translational pipeline.

Advanced in vivo Studies:

Animal Models of Disease: Efficacy of novel this compound derivatives will need to be tested in relevant animal models of diseases such as cancer, infectious diseases, or neurological disorders.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted by a living organism, and how it exerts its therapeutic effect.

Toxicology Studies: Comprehensive toxicology studies in animal models are required to assess the safety profile of any new drug candidate before it can be considered for human trials.

Clinical Translation:

The path to clinical translation is a long and rigorous process that involves:

Preclinical Development: This includes formulation development, scaling up of synthesis under Good Manufacturing Practices (GMP), and extensive safety and toxicology testing.

Investigational New Drug (IND) Application: Submission of an IND application to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), is required to initiate clinical trials in humans.

Clinical Trials (Phases I, II, and III): These trials are designed to evaluate the safety, dosage, efficacy, and side effects of the new drug in a progressively larger number of human subjects.

While significant research is still needed, the unique chemical properties of this compound make it a promising scaffold for the development of new therapeutic agents and advanced materials. The integration of sustainable chemistry, innovative derivatization strategies, computational tools, and rigorous biological evaluation will be key to realizing its full potential.

Q & A

Q. Advanced Research Focus

  • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Molecular docking : Predict binding affinity to targets like acetylcholinesterase (for Alzheimer’s research) using AutoDock Vina .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values, with structural modifications (e.g., methoxy groups) enhancing selectivity .
    Contradictions in bioactivity data (e.g., varying IC₅₀ across studies) often arise from differences in assay protocols or cell line variability, necessitating meta-analyses of published datasets .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Q. Advanced Research Focus

  • Comparative meta-analysis : Cross-reference data from independent studies (e.g., Indian J. Chem. vs. Eur. J. Med. Chem.) to identify protocol discrepancies (e.g., incubation time, solvent used) .
  • Structure-activity relationship (SAR) modeling : Use multivariate regression to isolate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .
  • Reproducibility trials : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) to validate outliers .

What strategies optimize the regioselectivity of substitutions on this compound?

Advanced Research Focus
Regioselectivity in halogenation or sulfonation is controlled by:

  • Directing groups : The amino-methyl group directs electrophiles to positions 5 and 8 via resonance .
  • Catalytic systems : Pd-mediated C–H activation enables C-3 functionalization, as seen in Suzuki-Miyaura couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at position 4 . Computational tools (e.g., Gaussian) model charge distribution to predict reactive sites .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.